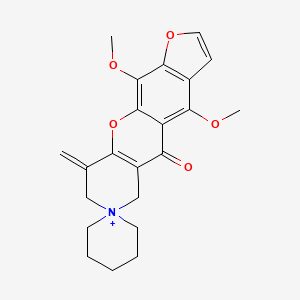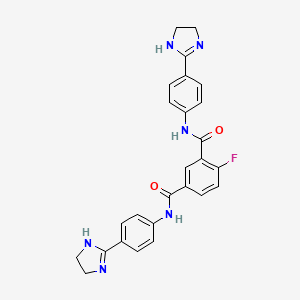
N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide is a complex organic compound featuring imidazole rings and a fluorinated isophthalamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide typically involves the formation of imidazole rings followed by their attachment to a fluorinated isophthalamide core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole rings . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the imidazole rings or the fluorinated core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole rings or the fluorinated positions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions could introduce new functional groups at the imidazole or fluorinated positions.
Aplicaciones Científicas De Investigación
N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole rings can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecules. The fluorinated core may enhance the compound’s stability and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole derivatives: Compounds like 4,5-diphenyl-1H-imidazole share structural similarities and are used in similar applications.
Fluorinated isophthalamides: These compounds have comparable core structures but may differ in their functional groups and overall reactivity.
Uniqueness
N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide is unique due to the combination of imidazole rings and a fluorinated isophthalamide core, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in scientific research and industry.
Propiedades
Número CAS |
21696-07-1 |
|---|---|
Fórmula molecular |
C26H23FN6O2 |
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-fluorobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H23FN6O2/c27-22-10-5-18(25(34)32-19-6-1-16(2-7-19)23-28-11-12-29-23)15-21(22)26(35)33-20-8-3-17(4-9-20)24-30-13-14-31-24/h1-10,15H,11-14H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35) |
Clave InChI |
ZTUUVOBYUUDIRR-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C5=NCCN5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


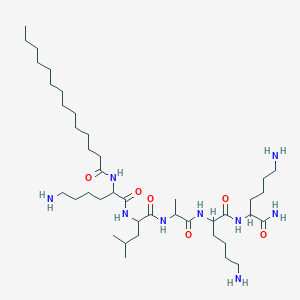
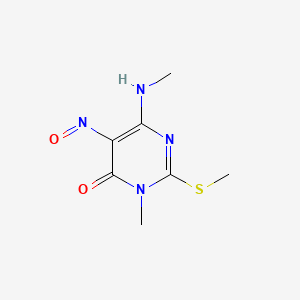
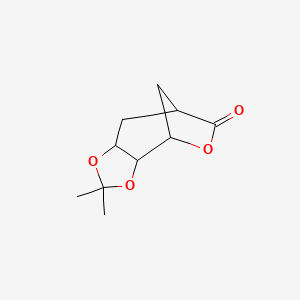
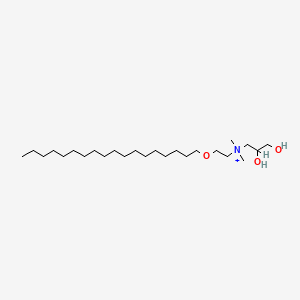
![[(2S,3R,4S,5S)-3-[(3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate](/img/structure/B15196553.png)
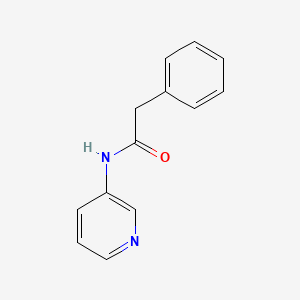
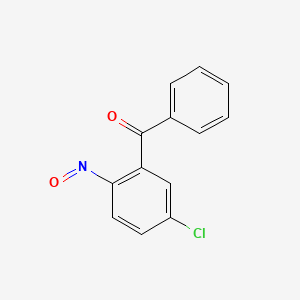
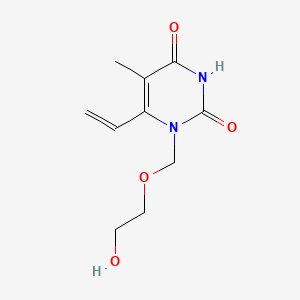
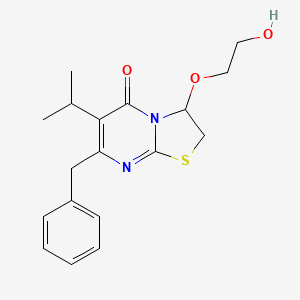
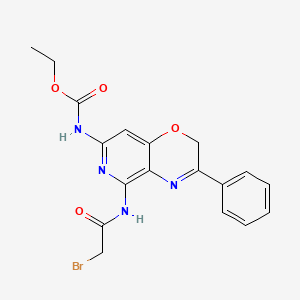
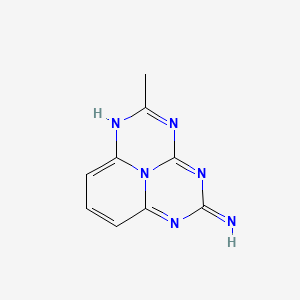

![2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B15196592.png)
